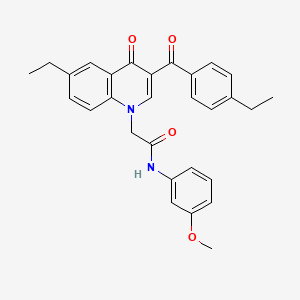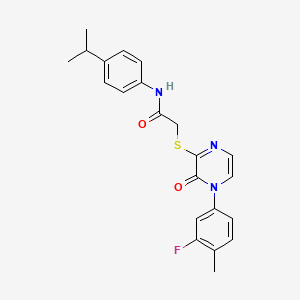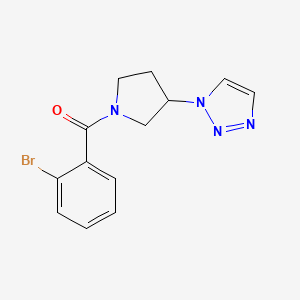![molecular formula C13H15N5O2 B2408382 N-((2-甲基-2,4,5,6-四氢环戊[c]吡唑-3-基)甲基)-6-氧代-1,6-二氢吡哒嗪-3-甲酰胺 CAS No. 2034508-04-6](/img/structure/B2408382.png)
N-((2-甲基-2,4,5,6-四氢环戊[c]吡唑-3-基)甲基)-6-氧代-1,6-二氢吡哒嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
The exact mass of the compound N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis and Intermediates
This compound serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . The structure has been characterized using various techniques, including 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Density functional theory (DFT) calculations confirm the consistency between the actual crystal structure and the calculated values. The compound’s molecular electrostatic potential and frontier molecular orbitals have also been studied, shedding light on its physical and chemical properties.
Boronic Acid Compounds in Drug Synthesis
Boronic acid compounds play a crucial role in drug synthesis. They are commonly used to protect diols during organic synthesis. Additionally, they find applications in asymmetric synthesis (e.g., amino acid synthesis), Diels–Alder reactions, and Suzuki coupling reactions. In drug research, boric acid compounds serve as enzyme inhibitors or specific ligand drugs. They have been explored for treating tumors, microbial infections, and even as anticancer agents. Furthermore, boric acid derivatives can act as fluorescent probes for detecting hydrogen peroxide, sugars, copper ions, and catecholamines. Boronic ester bonds, due to their simplicity, biocompatibility, and responsiveness to microenvironmental changes (such as pH, glucose, and ATP), are widely used in constructing stimulus-responsive drug carriers .
Drug Delivery Systems
The versatility of borate linkages extends to drug delivery systems. Researchers have harnessed boronic ester bonds to create carriers that can load and release drugs in a controlled manner. These carriers include drug–polymer couplings, polymer micelles, linear-hyperbranched polymers, and mesoporous silica. Notably, they can transport anti-cancer drugs, insulin, and genes. The formation and rupture of boronic ester bonds in different environments allow precise drug release .
Biological Potential and Pharmacological Activity
While specific studies on this compound are limited, it belongs to the broader class of indole derivatives. Indole derivatives exhibit diverse biological and clinical applications. For instance, some derivatives have shown anti-inflammatory and analgesic activities. Further research could explore the potential of this compound in various biological contexts .
属性
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18-11(8-3-2-4-9(8)17-18)7-14-13(20)10-5-6-12(19)16-15-10/h5-6H,2-4,7H2,1H3,(H,14,20)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXKWMVEZZSJKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2408299.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2408301.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)
![2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2408312.png)

![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2408320.png)

